Dehydrochloramphenicol

Beschreibung

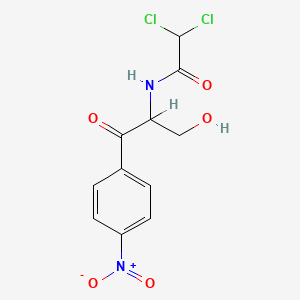

Dehydrochloramphenicol is a bacterial metabolite of chloramphenicol, a broad-spectrum antibiotic. Structurally, it is characterized by the absence of a hydroxyl group at the C3 position and the presence of a propiophenone moiety (Figure 1), which distinguishes it from the parent compound . This metabolite is produced by intestinal bacteria through oxidative deamination and dehydrogenation of chloramphenicol . Unlike chloramphenicol, this compound exhibits greater stability in blood, enabling it to reach bone marrow cells, where it inhibits myeloid colony growth and induces DNA damage via nitroreduction pathways . Its cytotoxicity is reported to be over 20-fold higher than chloramphenicol, making it a critical candidate in studies of drug-induced aplastic anemia and leukemia .

Eigenschaften

CAS-Nummer |

26367-75-9 |

|---|---|

Molekularformel |

C11H10Cl2N2O5 |

Molekulargewicht |

321.11 g/mol |

IUPAC-Name |

2,2-dichloro-N-[3-hydroxy-1-(4-nitrophenyl)-1-oxopropan-2-yl]acetamide |

InChI |

InChI=1S/C11H10Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8,10,16H,5H2,(H,14,18) |

InChI-Schlüssel |

ZMCQNNUYRHSMAB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |

Synonyme |

dehydrochloramphenicol DH-CAP |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Chloramphenicol

- Structure : Contains a dichloroacetamide group, a p-nitrophenyl ring, and a 1,3-propanediol backbone.

- Mechanism : Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. In mammals, it disrupts mitochondrial ribosomes, leading to hematotoxicity .

- Toxicity : Associated with dose-dependent bone marrow suppression and rare but fatal aplastic anemia .

Nitrosochloramphenicol

- Structure: A nitroso (-NO) derivative formed via microbial nitroreduction of chloramphenicol.

- Mechanism : Reacts rapidly with glutathione (GSH) in blood, limiting its systemic availability .

- Toxicity : Highly reactive but short-lived; implicated in bone marrow toxicity in vitro but less relevant in vivo due to rapid degradation .

Florfenicol and Thiamphenicol

Pharmacokinetic and Toxicological Profiles

Mechanistic Divergences in Toxicity

- This compound :

- Chloramphenicol :

- Nitrosochloramphenicol :

Clinical and Regulatory Implications

- This compound’s stability and genotoxicity have led to strict regulatory limits for chloramphenicol in food-producing animals (e.g., EU’s 0.3 µg/kg threshold) .

- Florfenicol and thiamphenicol are preferred in veterinary medicine due to their retained efficacy and reduced hematological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.